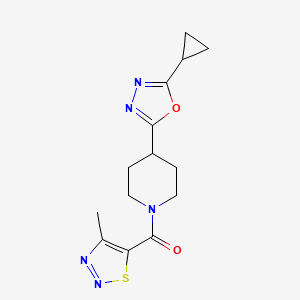

![molecular formula C21H21N5O4S B2369956 Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone CAS No. 868219-87-8](/img/structure/B2369956.png)

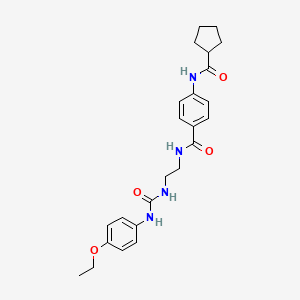

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 4-Thiazolidinone containing Furan and 1,2,4-Triazole moieties . It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .

Synthesis Analysis

The synthesis of similar compounds involves a three-step process . The first step involves the reaction of Furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines . The second step involves cyclization into 4-thiazolidinedione using Thioglycolic acid .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the triazole and thiadiazole moieties have been reported to exhibit significant antimicrobial activity . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

Triazole-based compounds are commonly used in medicinal chemistry and are included in the class of antifungals due to their safety profile and excellent therapeutic index . They have been used in the development of antifungal drugs .

Anticancer Activity

Triazole and thiadiazole derivatives have shown potential as anticancer agents . They have been used in the synthesis of various heterocyclic compounds with anticancer activity .

Anti-Inflammatory and Analgesic Activity

Triazole compounds have been reported to exhibit anti-inflammatory and analgesic activities . They could be used in the development of new anti-inflammatory and analgesic drugs .

Antioxidant Activity

Triazole derivatives have also been reported to exhibit antioxidant activity . They could be used in the development of new antioxidant drugs .

Enzyme Inhibitory Activity

Triazole and thiadiazole derivatives have been reported to exhibit various enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antiviral Activity

Triazole derivatives have been reported to exhibit antiviral activity . They could be used in the development of new antiviral drugs .

Antitubercular Activity

Triazole derivatives have been reported to exhibit antitubercular activity . They could be used in the development of new antitubercular drugs .

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities, given that similar compounds have shown antibacterial and antifungal activities . Additionally, the synthesis process could be optimized, and the compound could be structurally modified to enhance its biological activities.

Mécanisme D'action

Target of Action

The compound “Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone” is a part of a new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones Similar compounds have shown antibacterial and antifungal activity towards gram-positive and gram-negative strains of bacteria and fungi .

Mode of Action

It is generally accepted that heterocyclic compounds like this one are useful pharmacophores responsible for various biological functions . They have been extensively studied as key elements for creating libraries of new chemical compounds .

Biochemical Pathways

It is known that 1,2,4-triazoles, which are part of this compound, are a large family of molecules with a wide range of biological activity depending on how the substitutions are organized around the ring . They have numerous biological, commercial, and agricultural uses, including their antibacterial, pain-relieving, and other properties .

Result of Action

The compound has shown excellent activities against bacterial strains, particularly those with nitro, methyl, and bromo substituents in the p-position of the benzene ring, as well as products with the nitro group at the m-position . Compounds with a chloro substituent at p-position and m-position demonstrated good activity against the fungal strains Aspergillus niger and Fusarium javanicum .

Action Environment

It is known that the synthesis of these heterocycles has attracted a lot of interest in recent years , suggesting that various factors, including environmental conditions, could potentially influence their action.

Propriétés

IUPAC Name |

furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-29-15-6-4-14(5-7-15)17(18-20(28)26-21(31-18)22-13-23-26)24-8-10-25(11-9-24)19(27)16-3-2-12-30-16/h2-7,12-13,17,28H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEPXPINVKKCGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

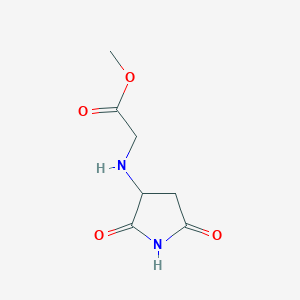

![[8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate](/img/structure/B2369875.png)

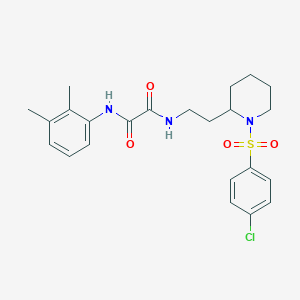

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)

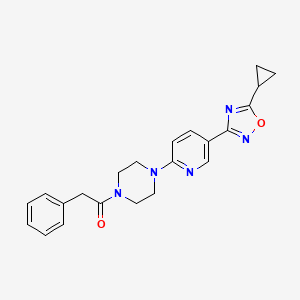

![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)

![9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2369896.png)